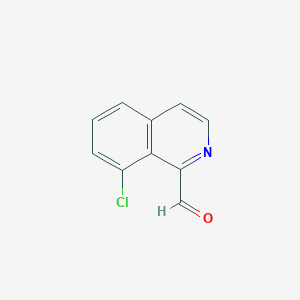
8-Chloroisoquinoline-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloroisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.6 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinoline-1-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method is the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives . In this reaction, a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloroisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 8-Chloroisoquinoline-1-carboxylic acid.
Reduction: 8-Chloroisoquinoline-1-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chloroisoquinoline-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Chloroisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
8-Bromoisoquinoline-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
8-Methoxyisoquinoline-1-carbaldehyde: Contains a methoxy group instead of chlorine.
Uniqueness: 8-Chloroisoquinoline-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 8-position enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H6ClNO |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
8-chloroisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-8-3-1-2-7-4-5-12-9(6-13)10(7)8/h1-6H |
InChI-Schlüssel |
UIFSRQUPCHOOMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


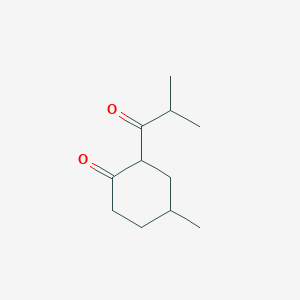
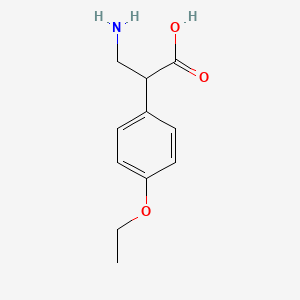
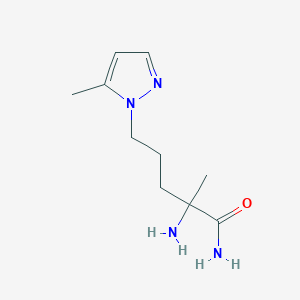

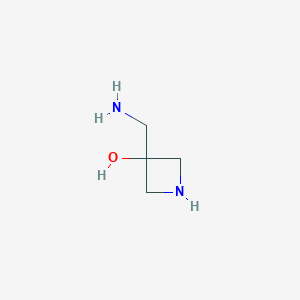
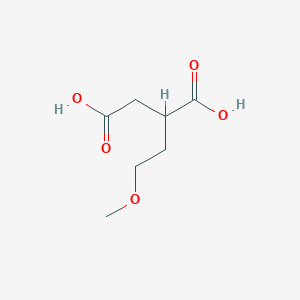
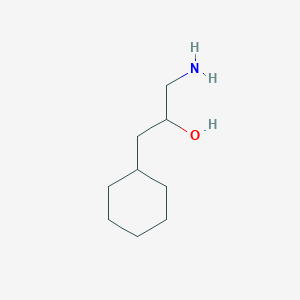
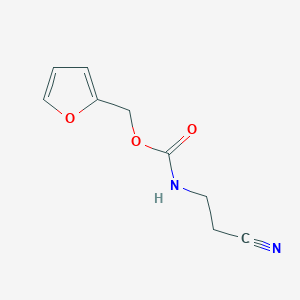
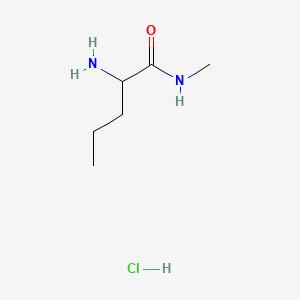
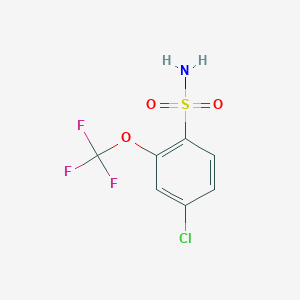
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)


